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Compound of Interest

Compound Name: Evobrutinib

Cat. No.: B607390

Evobrutinib is an oral, highly selective, and covalent inhibitor of Bruton's tyrosine kinase (BTK)
that has been investigated for the treatment of autoimmune diseases, most notably multiple
sclerosis (MS).[1] This technical guide provides a comprehensive overview of the discovery,
synthesis, mechanism of action, and key experimental data related to Evobrutinib for
researchers, scientists, and drug development professionals.

Discovery of Evobrutinib

The development of Evobrutinib stemmed from the need for a more selective BTK inhibitor
than the first-generation drug, ibrutinib, which is associated with off-target effects that limit its
use in non-oncology indications.[1] The discovery process focused on identifying a potent and
highly selective covalent inhibitor.

The lead optimization process involved several key modifications to an initial compound series.
A critical step was the insertion of a methylene group into a precursor molecule (A17), which
led to the discovery of Evobrutinib (A18).[2] This modification significantly enhanced the
enzymatic potency of the compound.[2] Further structural analysis revealed that Evobrutinib's
high selectivity is derived from its covalent binding to a rare cysteine residue and its interaction
with a unique threonine gatekeeper-mediated selectivity pocket in BTK.[2]

Synthesis of Evobrutinib

The synthesis of Evobrutinib (designated as A18 in the discovery publication) involves a multi-
step process.[2] A key step is the Suzuki coupling of a chloropyrimidine intermediate with

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b607390?utm_src=pdf-interest
https://www.benchchem.com/product/b607390?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31368705/
https://www.benchchem.com/product/b607390?utm_src=pdf-body
https://www.benchchem.com/product/b607390?utm_src=pdf-body
https://www.benchchem.com/product/b607390?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31368705/
https://www.benchchem.com/product/b607390?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00794
https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00794
https://www.benchchem.com/product/b607390?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00794
https://www.benchchem.com/product/b607390?utm_src=pdf-body
https://www.benchchem.com/product/b607390?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00794
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

phenoxyphenylboronic acid.[2] This is followed by deprotection under acidic conditions and
subsequent neutralization to yield a piperidine derivative.[2] The final step involves the
introduction of an acrylamide group to produce the target compound, N-[(1-acryloylpiperidin-4-
yl)methyl]-5-(4-phenoxyphenyl)pyrimidine-4,6-diamine.[2]

An alternative synthesis method has also been described, involving the reaction of 5-(4-
phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine with acryloyl chloride in the
presence of sodium bicarbonate.[3]

Mechanism of Action

Evobrutinib is a covalent inhibitor of BTK, a member of the Tec family of protein tyrosine
kinases.[4] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK,
leading to irreversible inhibition.[5] This covalent binding is highly specific, and mass
spectrometry analysis has confirmed a 1:1 stoichiometry of Evobrutinib to the BTK kinase
domain.[2]

The high selectivity of Evobrutinib for BTK over other kinases, such as the epidermal growth
factor receptor (EGFR), is attributed to structural differences between the kinases.[2] While
both BTK and EGFR have a similarly located cysteine residue, the binding of Evobrutinib to
BTK results in a minimal conformational change, whereas the binding of similar inhibitors to
EGFR causes a significant rearrangement of the N-lobe.[2]

Signaling Pathways Modulated by Evobrutinib

Evobrutinib primarily targets signaling pathways downstream of the B-cell receptor (BCR) and
Fc receptors, which are crucial for the activation, proliferation, and survival of B-cells and
myeloid cells.[6][7] By inhibiting BTK, Evobrutinib effectively blocks these signaling cascades.

In the context of neuroinflammation, Evobrutinib has been shown to mitigate microglial
polarization towards a pro-inflammatory M1 phenotype.[4] This is achieved through the
inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88
(MyD88)/Nuclear factor-kappa B (NF-kB) signaling pathway.[4]
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Caption: Inhibition of the BTK Signaling Pathway by Evobrutinib.
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Caption: Evobrutinib’'s Modulation of the TLR4/MyD88/NF-kB Pathway in Microglia.

Experimental Protocols
In Vitro BTK Enzyme Potency Assay

The potency of Evobrutinib against the BTK enzyme was determined using a biochemical

assay. The general protocol involves:

e Enzyme and Substrate Preparation: Recombinant human BTK enzyme and a suitable

peptide substrate are prepared in an appropriate assay buffer.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b607390?utm_src=pdf-body-img
https://www.benchchem.com/product/b607390?utm_src=pdf-body
https://www.benchchem.com/product/b607390?utm_src=pdf-body-img
https://www.benchchem.com/product/b607390?utm_src=pdf-body
https://www.benchchem.com/product/b607390?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Compound Dilution: Evobrutinib is serially diluted to a range of concentrations.

e Incubation: The BTK enzyme is incubated with the various concentrations of Evobrutinib for
a defined period to allow for covalent bond formation.

o Reaction Initiation: The kinase reaction is initiated by the addition of the peptide substrate
and ATP.

o Detection: The reaction is allowed to proceed for a set time, and the amount of
phosphorylated substrate is quantified using a suitable detection method, such as
fluorescence resonance energy transfer (FRET) or luminescence.

o Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme
activity by 50%, is calculated from the dose-response curve.

Cell-Based Assays (e.g., PBMC Assay)

The cellular activity of Evobrutinib was assessed in human peripheral blood mononuclear cells
(PBMCs). A representative protocol is as follows:

o Cell Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.
o Compound Treatment: Cells are pre-incubated with varying concentrations of Evobrutinib.

o Cell Stimulation: B-cell activation is induced by stimulating the BCR with an appropriate
agonist (e.g., anti-lgM).

e Readout: The inhibition of BCR-mediated signaling is measured by quantifying the
phosphorylation of downstream targets like PLCy2 or by assessing cell surface marker
expression (e.g., CD69) using flow cytometry.

o Data Analysis: The IC50 value is determined from the concentration-response curve.

In Vivo B-Cell Stimulation Assay

The in vivo efficacy of Evobrutinib was evaluated in a mouse model of B-cell stimulation. The
protocol involves:
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Animal Dosing: C57BL/6 mice are administered Evobrutinib orally at a specific dose (e.g., 1
mg/kg).[2]

B-Cell Stimulation: At various time points after dosing, B-cell activation is induced in vivo.
Sample Collection: Blood samples are collected at specified intervals.

Analysis: The level of B-cell activation is assessed ex vivo by measuring relevant
biomarkers.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The relationship between drug
concentration in plasma and the pharmacological effect is analyzed.

In Vivo B-Cell Stimulation Assay Workflow

Oral Dosing of Mice

with Evobrutinib

B-Cell Stimulation

Blood Sample Collection
(Time Points)

Ex Vivo Analysis of
B-Cell Activation

PK/PD Modeling

Click to download full resolution via product page
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Caption: Workflow for the In Vivo B-Cell Stimulation Assay.

Quantitative Data Summary
: | Selectivi

Compound BTK IC50 (nM) PBMC IC50 (nM) hERG IC50 (uM)
Evobrutinib (A18) 6.5 15 >30

Al4 6.5

Al7 1510

Al6 - - Unacceptable Profile

Data sourced from the Journal of Medicinal Chemistry, 2019.[2]

linical P! kinetics in Mice ( ! )

B-Cell Inhibition at B-Cell Inhibition at
Compound Cmax (nM)

1h (%) 24h (%)
Evobrutinib (A18) 52 71 25
A19 257 42 15

Data sourced from the Journal of Medicinal Chemistry, 2019.[2]

| ~linical Trial in Relapsi S (2 ks,

Number of T1 Gd-
Treatment Group enhancing Lesions (Rate p-value
Ratio vs. Placebo)

Evobrutinib 25 mg once daily 1.45 0.32
Evobrutinib 75 mg once daily 0.30 0.005
Evobrutinib 75 mg twice daily 0.44 0.06

Data sourced from the New England Journal of Medicine, 2019.[8]
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Phase lll Clinical Trial (evolutionRMS 1 & 2) vs.

Teriflunomide
Evobrutinib Teriflunomide
Study Annualized Annualized Outcome
Relapse Rate Relapse Rate
_ Did not meet primary
evolutionRMS 1 0.11 0.11 )
endpoint
] Did not meet primary
evolutionRMS 2 0.15 0.14

endpoint

Data sourced from Merck Press Release, 2023.[9]

Pharmacokinetics and Metabolism

Preclinical studies in mice, rats, and dogs indicated that Evobrutinib is rapidly absorbed after
oral administration.[2] It has favorable pharmacokinetic properties, including the ability to cross
the blood-brain barrier, making it a candidate for treating central nervous system disorders.[4]

Human mass balance studies have shown that Evobrutinib is extensively metabolized, with 58
metabolites identified in urine, feces, and plasma.[7] The primary metabolic pathways include
oxidation.[7] One major metabolite, M463-2, was identified, primarily in feces.[7]

Clinical Development and Outcomes

Evobrutinib progressed to Phase lll clinical trials for relapsing multiple sclerosis (the
evolutionRMS 1 and 2 trials).[9] However, in late 2023, it was announced that these trials did
not meet their primary endpoint of reducing annualized relapse rates compared to the active
comparator, teriflunomide.[9][10] While the safety and tolerability profile was consistent with
previous studies, the efficacy was not superior to the existing treatment.[9][11] As a result,
there are currently no plans to market Evobrutinib for relapsing MS.[6]

Conclusion

Evobrutinib represents a significant effort in the development of a highly selective, covalent
BTK inhibitor for autoimmune diseases. The discovery and synthesis of Evobrutinib highlight a
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successful lead optimization campaign to achieve high potency and selectivity. While it
demonstrated a clear mechanism of action and favorable preclinical profile, the Phase Il
clinical trial results in multiple sclerosis did not show superiority over an established therapy,
underscoring the challenges of drug development for this complex disease. The extensive
research and data gathered throughout the Evobrutinib program, however, provide valuable
insights for the continued development of BTK inhibitors and other targeted therapies for
immunological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b607390#discovery-and-synthesis-of-evobrutinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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